1-Pyrimidin-5-ylcyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrimidin-5-ylcyclopentane-1-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring attached to a cyclopentane ring with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrimidin-5-ylcyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: to control reaction parameters
Purification steps: such as recrystallization or chromatography to isolate the desired product
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pyrimidin-5-ylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions where the pyrimidine ring can be functionalized with different substituents
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Polar solvents like ethanol, methanol, or dichloromethane
Major Products:
Oxidation products: Ketones, aldehydes
Reduction products: Alcohols
Substitution products: Various functionalized pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
1-Pyrimidin-5-ylcyclopentane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Pyrimidin-5-ylcyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents
Cyclopentane carboxylic acids: Compounds with a cyclopentane ring and carboxylic acid group but different heterocyclic attachments
Uniqueness: 1-Pyrimidin-5-ylcyclopentane-1-carboxylic acid is unique due to the combination of the pyrimidine ring and cyclopentane ring with a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biologische Aktivität
1-Pyrimidin-5-ylcyclopentane-1-carboxylic acid (CAS No. 1507634-14-1) is a heterocyclic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring attached to a cyclopentane structure with a carboxylic acid functional group. Its molecular formula is C10H12N2O2, and it has a molecular weight of 192.22 g/mol. The compound can be synthesized through various methods, including the cyclization of pyrimidine derivatives with cyclopentanone under specific conditions, typically involving acidic or basic catalysts and polar solvents .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific pathways targeted by this compound include those related to the modulation of enzyme activity associated with tumor growth .
The biological activity of this compound is believed to involve interactions with various molecular targets, such as enzymes and receptors. These interactions can modulate signaling pathways critical for cellular functions, leading to physiological effects such as antimicrobial action and inhibition of cancer cell growth .
Case Studies
A number of studies have focused on the biological implications of this compound:
- Antimicrobial Study : In a study assessing its antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
- Cancer Cell Line Study : Another investigation utilized various cancer cell lines to evaluate the compound's cytotoxic effects. Results showed that treatment with the compound resulted in reduced viability in treated cells compared to controls, with IC50 values indicating potency in inhibiting cell growth.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Heterocyclic | Antimicrobial, anticancer |
Pyrimidine derivatives | Heterocyclic | Varies; some exhibit similar activities |
Cyclopentane carboxylic acids | Aliphatic | Limited; typically less diverse activity |
This table illustrates how this compound stands out due to its dual heterocyclic structure and potential for diverse biological applications.
Eigenschaften
IUPAC Name |
1-pyrimidin-5-ylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9(14)10(3-1-2-4-10)8-5-11-7-12-6-8/h5-7H,1-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGBMEJCPVFBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CN=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.